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Compound of Interest

1-Phenylcyclobutanecarboxylic
Compound Name: o
aci

Cat. No. B1361853

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
phenylcyclobutanecarboxylic acid, a molecule of interest in medicinal chemistry and
materials science. This document details the available spectral data, outlines the experimental
protocols for obtaining such data, and presents a logical workflow for the spectroscopic
analysis of this compound.

Spectroscopic Data Summary

The following tables summarize the available quantitative spectroscopic data for 1-
phenylcyclobutanecarboxylic acid. Due to the limited availability of experimentally derived
public data, predicted values from computational models are included and are explicitly noted.

Table 1: Mass Spectrometry Data
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Parameter Value Source
Molecular Formula C11H1202 PubChem[1]
Molecular Weight 176.21 g/mol PubChem[1]
Exact Mass 176.083729621 Da PubChem[1]
LC-MS (ESI+) m/z 177.4 [M+H]* ChemicalBook[2]

Table 2: Predicted *H NMR Spectroscopic Data

Note: Experimental data for *H NMR chemical shifts were not publicly available. The following
are predicted values.

Chemical Shift (ppm) Multiplicity Assighment
~12.0 Singlet (broad) -COOH

~7.4-7.2 Multiplet Aromatic protons
~2.8-2.6 Multiplet Cyclobutane -CHa-
~2.2-2.0 Multiplet Cyclobutane -CH2-
~1.9-1.7 Multiplet Cyclobutane -CHa-

Table 3: Predicted 3C NMR Spectroscopic Data

Note: Experimental data for 3C NMR chemical shifts were not publicly available. The following
are predicted values.
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Chemical Shift (ppm) Assighment

~180 -COOH

~145 Aromatic C (quaternary)
~128 Aromatic CH

~127 Aromatic CH

~126 Aromatic CH

~55 Cyclobutane C (quaternary)
~35 Cyclobutane CH:

~18 Cyclobutane CH:

Table 4: Predicted Infrared (IR) Spectroscopy Data

Note: Experimental data for IR absorption frequencies were not publicly available. The

following are predicted values based on typical absorptions for carboxylic acids.[3][4][5][6]

Wavenumber (cm~12)

Intensity Assignment

O-H stretch (carboxylic acid

3300 - 2500 Broad, Strong )
dimer)
3100 - 3000 Medium C-H stretch (aromatic)
3000 - 2850 Medium C-H stretch (aliphatic)
C=0 stretch (carboxylic acid
1710 - 1680 Strong )
dimer)
1600 - 1450 Medium to Weak C=C stretch (aromatic)
1450 - 1300 Medium C-H bend (aliphatic)
1320 - 1210 Medium C-O stretch
950 - 910 Broad, Medium O-H bend
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Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These
protocols are generalized for the analysis of solid aromatic carboxylic acids and can be
adapted for 1-phenylcyclobutanecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

o Weigh approximately 5-10 mg of 1-phenylcyclobutanecarboxylic acid.

» Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDClsz or DMSO-
de) in a clean, dry NMR tube.

e Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already
present in the solvent.

H NMR Acquisition:

e Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a one-dimensional *H NMR spectrum.

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and
16-32 scans.

Process the data by applying a Fourier transform, phase correction, and baseline correction.

Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
13C NMR Acquisition:

e Acquire a proton-decoupled 3C NMR spectrum.
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o Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and
a sufficient number of scans to achieve a good signal-to-noise ratio (often several hundred to
thousands).

e Process the data similarly to the *H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance
(ATR) accessory.

Sample Preparation (ATR method):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

e Record a background spectrum of the empty ATR crystal.

e Place a small amount of solid 1-phenylcyclobutanecarboxylic acid onto the center of the
ATR crystal.

o Apply pressure using the instrument's pressure arm to ensure good contact between the
sample and the crystal.

Data Acquisition:
e Acquire the FTIR spectrum, typically over the range of 4000-400 cm~1.
» Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

e The instrument's software will automatically ratio the sample spectrum to the background
spectrum to generate the final absorbance or transmittance spectrum.[7][8]

Liquid Chromatography-Mass Spectrometry (LC-MS)

Obijective: To determine the molecular weight and purity of the compound.
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Instrumentation: A high-performance liquid chromatograph (HPLC) coupled to a mass
spectrometer with an electrospray ionization (ESI) source.

Sample Preparation:

o Prepare a stock solution of 1-phenylcyclobutanecarboxylic acid in a suitable solvent (e.g.,
acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

 Dilute the stock solution to a final concentration of 1-10 pg/mL with the initial mobile phase
composition.

LC-MS Analysis:

e LC Conditions:

o

Column: A C18 reverse-phase column is typically used.

[e]

Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic
acid, is common. For example, a gradient from 10% B to 90% B over 6 minutes.[2]

Flow Rate: 0.5 mL/min.

[e]

(¢]

Injection Volume: 5-10 pL.
e MS Conditions (ESI Positive Mode):

o lon Source: Electrospray lonization (ESI).

[e]

Polarity: Positive.

o

Scan Range: m/z 50-500.

[¢]

Capillary Voltage: 3-4 kV.

[¢]

Drying Gas Temperature: 300-350 °C.

Visualizations
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The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1-
phenylcyclobutanecarboxylic acid.

Spectroscopic Analysis
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Sample Preparation Data Interpretation

Synthesis of 1-Phenylcyclobutanecarboxylic Acid Purification (e.g., Recrystallization) Functional Groups FTIR Spectroscopy Structural Elucidation Purity and MW Confirmation

Molecular Weight
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Click to download full resolution via product page

Caption: Workflow for the spectroscopic analysis of 1-phenylcyclobutanecarboxylic acid.
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Caption: Relationship between spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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